1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of benzodioxole and halogenated phenyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 4-bromo-3-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is stirred for several hours, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogens or reduce nitro groups if present.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole moiety might contribute to binding affinity and specificity, while the halogenated phenyl group could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YL)-N’-(4-CHLOROPHENYL)UREA
- N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMOPHENYL)UREA
- N-(1,3-BENZODIOXOL-5-YL)-N’-(4-FLUOROPHENYL)UREA
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-(4-BROMO-3-CHLOROPHENYL)UREA is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from other urea derivatives.
Properties
Molecular Formula |
C14H10BrClN2O3 |
---|---|
Molecular Weight |
369.60 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(4-bromo-3-chlorophenyl)urea |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-3-1-8(5-11(10)16)17-14(19)18-9-2-4-12-13(6-9)21-7-20-12/h1-6H,7H2,(H2,17,18,19) |
InChI Key |
DKCGXHMQPJZCRB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.